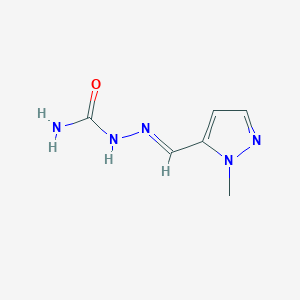![molecular formula C18H19ClN2O2 B5718844 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CP 945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications.
Wirkmechanismus
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking the activation of CB2 receptors, 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can reduce inflammation and pain in animal models.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been shown to have a number of biochemical and physiological effects in animal models, including reducing the production of pro-inflammatory cytokines, inhibiting the migration of immune cells to sites of inflammation, and reducing the activity of pain-sensing neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 for lab experiments is its selectivity for CB2 receptors, which allows for more targeted studies of the role of these receptors in pain and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is its relatively low potency, which may require higher doses for effective inhibition of CB2 receptors.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598, including:
1. Further exploration of its potential therapeutic applications in the treatment of pain and inflammation, including clinical trials in humans.
2. Investigation of its effects on other physiological processes, such as immune function and neuroprotection.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598.
4. Study of the potential interactions between 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 and other drugs or compounds that may affect CB2 receptor signaling.
Synthesemethoden
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)-2-(2-oxopropyl)oxirane. This intermediate is then reacted with pyrrolidine to yield 2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanol, which is subsequently converted to 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 through the reaction with acetic anhydride and triethylamine.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXAENXKDRJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)





![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)